Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate
Description
Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate is a synthetic quinoline derivative characterized by a nitro group at position 6, a 4-methoxybenzylamino substituent at position 4, and an ethyl ester moiety at position 2. This compound’s structural features, such as the electron-withdrawing nitro group and the lipophilic 4-methoxybenzyl group, may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions .
Properties
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methylamino]-6-nitroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-3-28-20(24)17-12-21-18-9-6-14(23(25)26)10-16(18)19(17)22-11-13-4-7-15(27-2)8-5-13/h4-10,12H,3,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORJUIGPXYLSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, including enzymes and receptors.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as free radical reactions.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in free radical reactions.
Pharmacokinetics
The presence of functional groups such as the methoxy group and the amino group may influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets.
Biological Activity
Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate, with the CAS number 478248-28-1, is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects, supported by relevant research findings and case studies.
- Molecular Formula : CHNO
- Molar Mass : 381.38 g/mol
- IUPAC Name : Ethyl 4-[(4-methoxyphenyl)methylamino]-6-nitroquinoline-3-carboxylate
The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Quinoline Skeleton : Utilizing methods such as the Pfitzinger reaction or other condensation techniques.
- Introduction of the Nitro Group : Electrophilic nitration can be employed to introduce the nitro group at the appropriate position on the quinoline ring.
- Alkylation with Methoxybenzylamine : This step involves nucleophilic substitution to attach the methoxybenzyl group to the nitrogen atom.
- Esterification : Finally, ethyl ester formation is achieved through reaction with ethyl chloroformate or similar reagents.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. In vitro assays indicate effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In cell line studies, it was found to induce apoptosis in various cancer cells, including breast and colon cancer lines. The mechanism appears to involve:
- Cell Cycle Arrest : this compound causes G2/M phase arrest.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.
A study reported IC values of approximately 15 µM in MCF-7 breast cancer cells, indicating potent antitumor activity.
Anti-inflammatory Effects
In addition to antimicrobial and antitumor properties, this compound has shown potential anti-inflammatory effects in preclinical models. It was observed to reduce pro-inflammatory cytokine levels (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Zhang et al. (2022) reported that this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for resistant infections. -
Case Study on Antitumor Mechanism :
Research by Li et al. (2023) explored the apoptotic pathways activated by this compound in colorectal cancer cells, revealing that it upregulates p53 expression and downregulates Bcl-2, leading to enhanced apoptosis.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate have been tested for their ability to inhibit tumor cell proliferation. A study demonstrated that quinoline derivatives can induce apoptosis in breast cancer cells, suggesting potential use as therapeutic agents in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that quinoline derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with nitro and amino substituents have shown enhanced antibacterial properties, making them promising candidates for developing new antibiotics .
Material Science Applications
Fluorescent Sensors
Due to its unique electronic properties, this compound can be utilized in the development of fluorescent sensors. The compound's ability to exhibit solvent-dependent fluorescence makes it suitable for applications in sensing environments and detecting specific ions or molecules. Research has focused on optimizing these properties for applications in environmental monitoring and biochemical sensing .
Biological Research Applications
DNA Interaction Studies
Research has indicated that quinoline derivatives can interact with DNA, affecting its structure and function. This compound has been subjected to studies examining its binding affinity to DNA, which is crucial for understanding its potential as a chemotherapeutic agent. The studies reveal that such interactions can lead to the inhibition of DNA replication in cancer cells .
Data Tables
Case Studies
- Anticancer Study : A recent investigation into the cytotoxic effects of quinoline derivatives demonstrated that compounds structurally related to this compound exhibited significant inhibition of breast cancer cell proliferation compared to standard chemotherapy agents like Doxorubicin .
- Antimicrobial Testing : A series of synthesized quinoline derivatives were tested against various microbial strains, showing promising results with significant inhibition rates against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the effectiveness of nitro-substituted quinolines in combating resistant bacterial strains .
- Fluorescence Application : The compound was evaluated for its fluorescence properties in different solvent environments, demonstrating a shift in emission maxima that could be harnessed for developing sensitive detection methods for environmental pollutants .
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound: The nitro group may confer redox activity useful in prodrug design, while the methoxybenzyl group could enhance blood-brain barrier penetration.
- Gaps: Limited data on melting points, solubility, and bioactivity for many analogues. Further studies should explore structure-activity relationships (SAR) for nitro-containing quinolines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:
Quinoline Ring Formation : Use Gould–Jacob or Friedländer reactions to construct the quinoline scaffold, followed by nitration at the 6-position using mixed nitric-sulfuric acid under controlled temperatures (40–60°C) to ensure regioselectivity .
Amino Group Introduction : The 4-methoxybenzylamine group can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
Esterification : Ethyl esterification at the 3-position is achieved using ethanol and catalytic H₂SO₄ under reflux .
- Key Validation : Confirm intermediate structures via LC-MS and monitor reaction progress with TLC.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : NMR detects the 4-methoxybenzyl group (δ 3.8 ppm for OCH₃, δ 4.3–4.5 ppm for CH₂), nitro group (δ 8.5–8.7 ppm for aromatic protons), and ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.5 ppm for OCH₂) .
- IR : Confirm ester (C=O stretch at ~1700 cm⁻¹), nitro (NO₂ stretch at ~1520 and 1350 cm⁻¹), and NH (3300–3500 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Methodological Answer :
- Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethyl acetate or dichloromethane .
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (20–50%) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can the regioselectivity of nitration at the 6-position be optimized?
- Methodological Answer :
- Electrophilic Nitration : Use directed ortho-metallation (DoM) strategies. Pre-functionalize the quinoline with a directing group (e.g., methoxy at C-7) to steer nitration to C-6. Alternatively, employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .
- Validation : Compare regioselectivity via NMR (aromatic proton splitting patterns) and X-ray crystallography if single crystals are obtainable .
Q. What mechanistic insights exist for the coupling of 4-methoxybenzylamine to the quinoline core?
- Methodological Answer :
- SNAr Mechanism : The reaction proceeds via deprotonation of the amine (using K₂CO₃) to generate a nucleophilic species that attacks the electron-deficient C-4 position of the nitro-substituted quinoline. DFT calculations can model transition states to optimize reaction kinetics .
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .
Q. How can in vitro bioactivity assays guide structural modifications for enhanced efficacy?
- Methodological Answer :
- Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. Compare activity to fluoroquinolone derivatives (e.g., ciprofloxacin) .
- Structure-Activity Relationship (SAR) : Modify the nitro group to CF₃ or Cl, or replace the ethyl ester with tert-butyl to assess impact on membrane permeability and target binding .
Data Contradictions and Resolution
- Nitration Regioselectivity : reports nitration at C-6 for similar quinolines, while highlights competing C-5/C-7 nitration in electron-rich systems. Resolve by pre-blocking reactive sites with temporary protecting groups .
- Amine Coupling Efficiency : uses DMF/K₂CO₃ for SNAr, but suggests microwave-assisted synthesis in acetonitrile with DBU for higher yields. Test both conditions empirically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
